Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate
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Overview
Description
Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both trifluoromethyl and dicarboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate typically involves the esterification of 3-(trifluoromethyl)pyridine-2,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(trifluoromethyl)pyridine-2,5-dicarboxylic acid, while reduction may produce the corresponding diol .
Scientific Research Applications
Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,5-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A dihydropyridine derivative with distinct pharmacological activities.
Alpelisib: Contains a trifluoromethyl group and is used as a PI3K inhibitor in cancer therapy.
Uniqueness
Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate is unique due to the presence of both trifluoromethyl and dicarboxylate groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-6(10(11,12)13)7(14-4-5)9(16)18-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEVKRYZDQEQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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